2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Description
The compound 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethoxyphenyl group at position 5 and a thio-linked 3,5-dimethylpiperidin-1-yl ethanone moiety at position 2. The 1,3,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, which may enhance target binding .
Properties
IUPAC Name |
2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-12-7-13(2)10-22(9-12)17(23)11-27-19-21-20-18(26-19)15-8-14(24-3)5-6-16(15)25-4/h5-6,8,12-13H,7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMBUEOKNYRGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thioether linkage: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Incorporation of the dimethylpiperidinyl group: Finally, the dimethylpiperidinyl group is attached through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the dimethylpiperidinyl group can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Pyrimidine-Modified Oxadiazole Derivatives
Compounds synthesized by Kaya et al. (2017) include 2-[(5-(3-(pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio)]-1-(4-substituted)ethan-1-one derivatives (e.g., Compound B ). Key differences include:
- Substituent Chemistry : Compound A uses a 2,5-dimethoxyphenyl group, while Compound B incorporates a pyrimidinylthio-propyl chain. The dimethoxyphenyl group in A may enhance electron-donating effects and π-π stacking, whereas the pyrimidine in B could improve DNA intercalation or kinase inhibition .
- Structural variations suggest A’s dimethoxyphenyl group may offer improved selectivity compared to B’s pyrimidine-based derivatives .
Table 1: Key Structural Differences
| Compound | Core Structure | R1 (Position 5) | R2 (Position 2) |
|---|---|---|---|
| A | 1,3,4-oxadiazole | 2,5-Dimethoxyphenyl | 3,5-Dimethylpiperidinyl |
| B | 1,3,4-oxadiazole | Pyrimidinylthio-propyl | Phenacyl derivatives |
Comparison with Thiadiazole Analogues
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone (Compound C, ) replaces the oxadiazole ring with a 1,3,4-thiadiazole core. Key distinctions:
Comparison with Piperidine/Piperazine Derivatives
The compound N-(2,5-dimethylphenyl)-2-[[1-(3,5-dimethylpiperidin-1-yl)-1-oxopropan-2-yl]-methylamino]acetamide (Compound D, ) shares the 3,5-dimethylpiperidinyl group with Compound A. Notably:
- Lipophilicity : Both compounds leverage the dimethylpiperidine moiety to enhance membrane permeability. However, Compound A’s oxadiazole-thio linker may reduce metabolic degradation compared to D’s amide backbone .
- Target Selectivity : Piperidine derivatives often target neurological or inflammatory pathways, but A’s oxadiazole-phenyl system may redirect activity toward kinase or topoisomerase inhibition .
Comparison with Sulfonyl-Linked Oxadiazoles
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone (Compound E, ) features a sulfonyl group instead of A’s thioether linkage. Differences include:
Research Findings and Implications
- Synthetic Routes : Compound A’s synthesis likely parallels methods described in and , involving nucleophilic substitution between oxadiazole-thiols and halogenated ketones. However, its 3,5-dimethylpiperidinyl group may require specialized amine protection strategies .
- Cytotoxicity Screening : While validates the MTT assay for evaluating similar compounds, A’s activity remains unquantified in the provided evidence. Structural analogs (e.g., B, C, E) suggest moderate to potent activity, warranting further empirical testing .
Biological Activity
The compound 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and molecular interactions based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.45 g/mol. The structure features a 1,3,4-oxadiazole ring which is known for its biological activity, linked through a thioether to a piperidine moiety.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. A study highlighted the efficacy of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with similar structures showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 22a | Staphylococcus aureus | 1.56 | |
| 22b | Bacillus subtilis | 0.78 | |
| 21c | Mycobacterium tuberculosis | 4–8 |
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key bacterial enzymes. For example:
- The binding affinity to the active site of the mycobacterial enoyl reductase (InhA) enzyme has been demonstrated, disrupting fatty acid biosynthesis essential for cell wall integrity .
Neuroprotective Effects
Some derivatives of oxadiazoles have also shown neuroprotective properties. The presence of piperidine in the structure is thought to enhance these effects by modulating neurotransmitter systems or providing antioxidant benefits .
Case Studies
Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:
- Antitubercular Activity : A series of studies demonstrated that oxadiazole derivatives effectively inhibited Mycobacterium tuberculosis, both in active and dormant states. These studies involved molecular docking simulations to predict binding interactions with target proteins .
- Neuroprotective Studies : In vitro studies indicated that certain oxadiazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
